molecular formula C7H6ClNO2 B1194753 2-Amino-6-chlorobenzoic acid CAS No. 2148-56-3

2-Amino-6-chlorobenzoic acid

Cat. No. B1194753
CAS RN: 2148-56-3
M. Wt: 171.58 g/mol
InChI Key: SZCPTRGBOVXVCA-UHFFFAOYSA-N
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Description

2-Amino-6-chlorobenzoic acid is a substituted benzoic acid . It is used as a reagent in the synthesis of pyrithiobac-sodium, the pesticide Staple® by DuPont™ . It is also used as a reagent in peptide chemistry .


Synthesis Analysis

The synthesis of 2-Amino-6-chlorobenzoic acid involves several organic solvents . The descending order of mole fraction solubility was NMP > ethanol > ethyl acetate > n-propanol > isopropanol > n-butanol > EG > isobutanol > n-heptanol > 1-octanol > acetonitrile > toluene > water > cyclohexane .


Molecular Structure Analysis

The molecular formula of 2-Amino-6-chlorobenzoic acid is C7H6ClNO2 . The InChI Key is SZCPTRGBOVXVCA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The interactions of solute–solvent and solvent–solvent molecules were examined via the method of linear solvation energy relationships .


Physical And Chemical Properties Analysis

2-Amino-6-chlorobenzoic acid appears as a crystalline powder . Its melting point ranges from 143°C to 147°C .

Scientific Research Applications

Nonlinear Optical Materials

2-Amino-6-chlorobenzoic acid is utilized in the synthesis of organic compounds with potential applications in nonlinear optics (NLO). These materials are crucial for developing new photonic technologies, such as optical limiters, which protect sensitive instruments from damage by intense light sources .

Pharmacology

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs. It’s particularly significant in the development of peptide-based therapeutics, which are a class of medications that mimic natural peptides to treat diseases .

Material Science

The compound’s role in material science is linked to its use in peptide synthesis. Peptides are not only biological molecules but also serve as building blocks for advanced materials, including biodegradable polymers and bioactive surfaces .

Biochemistry

2-Amino-6-chlorobenzoic acid plays a role in biochemistry research, particularly in the study of amino acids and peptides. It’s used to understand the structure and function of proteins, which are composed of amino acids linked by peptide bonds .

Agricultural Research

This compound has been explored for its antimicrobial properties, which can be leveraged in developing new pesticides and herbicides. It’s part of the ongoing research to create more effective and environmentally friendly agricultural chemicals .

Environmental Science

While specific applications in environmental science are not directly cited, compounds like 2-Amino-6-chlorobenzoic acid can be involved in the study of environmental pollutants and their breakdown products. Understanding the behavior of such compounds can inform remediation strategies .

Industrial Uses

2-Amino-6-chlorobenzoic acid is used industrially as a reagent in the synthesis of pyrithiobac-sodium, a pesticide known as Staple® by DuPont™. This highlights its importance in the production of agricultural chemicals .

Peptide Chemistry

As a reagent in peptide chemistry, 2-Amino-6-chlorobenzoic acid is instrumental in the synthesis of peptides for research and therapeutic use. Peptides have diverse functions, ranging from hormones to antibiotics, making this application vital for medical science and biotechnology .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

2-amino-6-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCPTRGBOVXVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175761
Record name 2-Amino-6-chlorobenzoic acid
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chlorobenzoic acid

CAS RN

2148-56-3
Record name 2-Amino-6-chlorobenzoic acid
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Record name 2-Amino-6-chlorobenzoic acid
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Record name 2148-56-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Amino-6-chlorobenzoic acid in pharmaceutical synthesis?

A1: 2-Amino-6-chlorobenzoic acid serves as a vital starting material in the synthesis of several pharmaceutical compounds, notably Laquinimod. Laquinimod is an orally active drug candidate currently in clinical trials for treating multiple sclerosis . Several studies have explored efficient synthetic routes for Laquinimod starting with 2-Amino-6-chlorobenzoic acid, demonstrating its importance in medicinal chemistry .

Q2: Besides Laquinimod, are there other applications for 2-Amino-6-chlorobenzoic acid derivatives?

A2: Yes, research indicates that derivatives of 2-Amino-6-chlorobenzoic acid, specifically 4-N-substituted-5-chloroquinazoline compounds, exhibit promising antifungal and antibacterial activities against plant pathogens . This discovery highlights the potential of these derivatives in agricultural applications for crop protection.

Q3: How does the structure of 2-Amino-6-chlorobenzoic acid contribute to its reactivity?

A3: The presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) in 2-Amino-6-chlorobenzoic acid makes it a highly reactive molecule. These functional groups participate in various reactions, including cyclization, methylation, condensation, and amidation, which are crucial steps in synthesizing complex molecules like Laquinimod .

Q4: Are there studies on optimizing the synthesis of compounds derived from 2-Amino-6-chlorobenzoic acid?

A4: Yes, researchers have focused on improving the synthesis of Laquinimod by exploring different reaction conditions, reagents, and purification techniques . These efforts aim to achieve higher yields, reduce production costs, and minimize environmental impact, crucial factors for large-scale pharmaceutical production.

Q5: Has 2-Amino-6-chlorobenzoic acid been investigated for applications beyond pharmaceuticals and agriculture?

A5: Research shows 2-Amino-6-chlorobenzoic acid can be used as a reagent in analytical chemistry. It serves as a self-coupling diazotization reagent for spectrophotometric determination of nitrite in water samples . This method demonstrates the compound's utility in environmental monitoring and analysis.

Q6: What research has been done on the solubility of 2-Amino-6-chlorobenzoic acid?

A6: A study investigated the equilibrium solubility of 2-Amino-6-chlorobenzoic acid in various solvents, including acetonitrile, alcohols, toluene, and ethylene glycol . Understanding solubility profiles is crucial for optimizing reaction conditions, crystallization processes, and developing formulations for pharmaceuticals and other applications.

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